molecular formula C12H27S+ B14669670 Sulfonium, tributyl- CAS No. 39895-78-8

Sulfonium, tributyl-

Katalognummer: B14669670
CAS-Nummer: 39895-78-8
Molekulargewicht: 203.41 g/mol
InChI-Schlüssel: XDQXIEKWEFUDFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfonium, tributyl-: is an organosulfur compound characterized by a positively charged sulfur atom bonded to three butyl groups. This compound belongs to the class of sulfonium ions, which are known for their unique chemical properties and versatility in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfonium compounds are typically synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of tributyl sulfide with an alkyl halide like methyl iodide can yield tributylsulfonium iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the iodide ion acts as the leaving group .

Industrial Production Methods: Industrial production of sulfonium compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of more electrophilic methylating agents, such as methyl trifluoromethanesulfonate, can enhance the rate of methylation .

Analyse Chemischer Reaktionen

Types of Reactions: Sulfonium compounds undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of sulfonium compounds involves their ability to act as electrophiles due to the positively charged sulfur atom. This electrophilic nature allows them to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sulfonium compounds are unique due to their positively charged sulfur atom, which imparts distinct chemical reactivity compared to sulfoxides, sulfones, and thioethers. This positive charge makes sulfonium compounds excellent electrophiles and versatile intermediates in various chemical reactions .

Eigenschaften

CAS-Nummer

39895-78-8

Molekularformel

C12H27S+

Molekulargewicht

203.41 g/mol

IUPAC-Name

tributylsulfanium

InChI

InChI=1S/C12H27S/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/q+1

InChI-Schlüssel

XDQXIEKWEFUDFK-UHFFFAOYSA-N

Kanonische SMILES

CCCC[S+](CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.